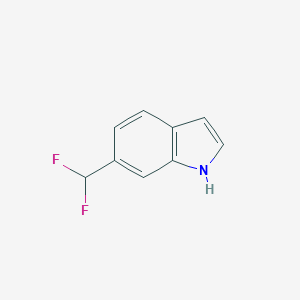

6-(Difluoromethyl)-1h-indole

Overview

Description

6-(Difluoromethyl)-1h-indole, also known as 6-DFMI, is a novel heterocyclic compound with a wide range of potential applications in the field of medicinal chemistry. It is a member of the difluoromethyl-indole class of compounds and has recently emerged as a promising lead compound in the development of new drugs with potential therapeutic applications. This compound has been studied extensively in the last few years, and its structure is known to be highly versatile, allowing for a wide range of chemical transformations.

Scientific Research Applications

Enzymatic Processing and Hydrolysis Studies

6-(Difluoromethyl)-1H-indole has been utilized to study the activation of indole by tryptophan synthase, a bifunctional enzyme. This compound undergoes hydrolysis to form 6-formylindole and is processed by the beta subunit of tryptophan synthase. The lack of enzyme-promoted dehalogenation in this process suggests rapid carbon-carbon bond formation, which is crucial for understanding the enzymatic behavior of indoles (Woolridge & Rokita, 1991).

Synthesis and Stability Assessment

Research has also focused on the synthesis and reactivity of 6-(difluoromethyl)indole. The stability of this indole derivative, in comparison with other compounds like 6-(trifluoromethyl)indole, is a topic of interest, providing insights into the chemical properties and potential applications of such compounds (Woolridge & Rokita, 1989).

Novel Indole Derivatives for Various Applications

The creation of novel indole-based compounds, including those derived from this compound, is notable. These derivatives are characterized for their biological, industrial, and optical applications. Techniques like nuclear magnetic resonance and X-ray diffraction have been employed to analyze the structures and properties of these new indole derivatives, expanding the scope of indole-based research (Tariq et al., 2020).

Antimicrobial Properties

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These include indole-2-ones, which have shown effectiveness against certain bacteria and fungi. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Chundawat et al., 2016).

Applications in Organic Synthesis

The compound plays a significant role in the synthesis and functionalization of indoles, a crucial aspect of organic chemistry due to indoles' presence in numerous biologically active natural compounds. Palladium-catalyzed reactions, involving this compound derivatives, have become vital in organic synthesis, providing efficient pathways for the production of various chemicals (Cacchi & Fabrizi, 2005).

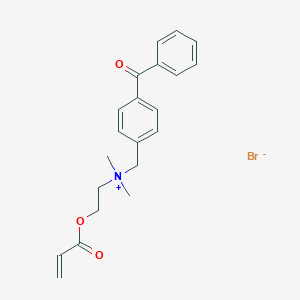

Antifouling Applications

Indole derivatives, including those related to this compound, have been investigated for their antifouling properties. These compounds are integrated into acrylic metal salt resins, showing promising results in inhibiting algae attachment and demonstrating self-polishing and better antifouling performance than pure acrylic resins (Chunhua et al., 2020).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with various biological targets

Mode of Action

Difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively . The compound might interact with its targets through similar mechanisms, leading to changes at the molecular level. More research is required to elucidate the exact mode of action of this compound.

Biochemical Pathways

Targeted and untargeted metabolomics can detect a wide range of metabolites and link them to affected biochemical pathways

Pharmacokinetics

Compounds with similar structures have been studied for their pharmacokinetic properties . The bioavailability of the compound would be influenced by these ADME properties. More research is required to outline the pharmacokinetics of this compound.

Result of Action

Compounds with similar structures have shown excellent biological activity

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

6-(Difluoromethyl)-1h-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s difluoromethyl group enhances its hydrogen-bonding capabilities, making it a better hydrogen-bond donor compared to its methylated analogues . This property allows this compound to form stable interactions with biomolecules, potentially influencing their activity and function. For instance, the compound can interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, thereby modulating their activity and contributing to the regulation of reactive oxygen species levels in cells .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in antioxidant defense mechanisms, leading to enhanced cellular resistance to oxidative stress . Additionally, the compound’s interaction with key signaling molecules can alter cell signaling pathways, potentially impacting processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound’s difluoromethyl group allows it to form stable hydrogen bonds with target proteins, influencing their conformation and function . For instance, this compound can inhibit the activity of enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in cellular redox balance and impact various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by its chemical structure, with the difluoromethyl group providing resistance to metabolic degradation . Prolonged exposure to this compound can lead to the accumulation of oxidative stress markers and potential cellular damage . In vitro and in vivo studies have shown that the compound’s effects on cellular function can vary over time, with initial protective effects against oxidative stress potentially giving way to adverse effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance antioxidant defense mechanisms and improve cellular resistance to oxidative stress . At higher doses, this compound can induce toxic effects, including increased oxidative stress, cellular damage, and potential organ toxicity . Threshold effects have been observed, with specific dosages required to achieve beneficial effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s difluoromethyl group allows it to participate in redox reactions, influencing the activity of enzymes such as catalase and superoxide dismutase . These interactions can impact metabolic pathways related to oxidative stress responses, energy metabolism, and cellular detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound’s difluoromethyl group allows it to interact with targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, this compound can localize to mitochondria, where it can influence mitochondrial function and contribute to the regulation of cellular energy metabolism and oxidative stress responses .

properties

IUPAC Name |

6-(difluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZMGMWFFIVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155755 | |

| Record name | 6-(Difluoromethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127956-27-8 | |

| Record name | 6-(Difluoromethyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127956278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Difluoromethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)